molecular formula C15H16O3 B563317 rac Naproxen-d3 Methyl Ester CAS No. 1189511-76-9

rac Naproxen-d3 Methyl Ester

Cat. No.: B563317
CAS No.: 1189511-76-9
M. Wt: 247.308
InChI Key: ZFYFBPCRUQZGJE-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac Naproxen-d3 Methyl Ester: is a deuterated analogue of Naproxen Methyl Ester. It is a labeled compound used primarily in research settings, particularly in the fields of pharmacokinetics and drug metabolism. The compound has a molecular formula of C15H13D3O3 and a molecular weight of 247.30 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Naproxen-d3 Methyl Ester typically involves the esterification of rac Naproxen with deuterated methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated methanol and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: rac Naproxen-d3 Methyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac Naproxen-d3 Methyl Ester is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of rac Naproxen-d3 Methyl Ester is similar to that of Naproxen. It acts by inhibiting the cyclooxygenase enzymes COX1 and COX2, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting these enzymes, this compound reduces inflammation and pain .

Comparison with Similar Compounds

Uniqueness: rac Naproxen-d3 Methyl Ester is unique due to its deuterated methyl ester group, which makes it particularly useful in studies involving mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in metabolic studies .

Properties

IUPAC Name

methyl 3,3,3-trideuterio-2-(6-methoxynaphthalen-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-10(15(16)18-3)11-4-5-13-9-14(17-2)7-6-12(13)8-11/h4-10H,1-3H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYFBPCRUQZGJE-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662140
Record name Methyl 2-(6-methoxynaphthalen-2-yl)(3,3,3-~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189511-76-9
Record name Methyl 2-(6-methoxynaphthalen-2-yl)(3,3,3-~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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